3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]-
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Overview
Description
3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- is an organic compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid and a phenylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- typically involves the reaction of 3-pyridinecarboxylic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyridinecarboxylic acid: Similar structure but with an amino group instead of a phenylamino carbonyl group.
2-Pyridinecarboxylic acid: Lacks the phenylamino carbonyl group, making it less complex.
4-Pyridinecarboxylic acid: Different position of the carboxylic acid group on the pyridine ring.
Uniqueness
3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- is unique due to the presence of both a carboxylic acid and a phenylamino carbonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
91940-83-9 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(phenylcarbamoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11N3O3/c17-12(18)10-7-4-8-14-11(10)16-13(19)15-9-5-2-1-3-6-9/h1-8H,(H,17,18)(H2,14,15,16,19) |
InChI Key |
ADGNWDWXEXVEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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